molecular formula C19H17FN6S B5201839 5-fluoro-N,N-dimethyl-2-[3-[1-(1,3-thiazol-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine

5-fluoro-N,N-dimethyl-2-[3-[1-(1,3-thiazol-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine

Cat. No.: B5201839
M. Wt: 380.4 g/mol
InChI Key: GEINWRDSBWLUQX-UHFFFAOYSA-N
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Description

5-fluoro-N,N-dimethyl-2-[3-[1-(1,3-thiazol-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a fluorine atom, a dimethylamino group, and a phenyl ring linked to a thiazole-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N,N-dimethyl-2-[3-[1-(1,3-thiazol-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure is synthesized through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Dimethylamino Group:

    Coupling with the Thiazole-Pyrazole Moiety: The final step involves coupling the pyrimidine core with the thiazole-pyrazole moiety using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyrimidine core or the phenyl ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Dimethylamine, Selectfluor, N-fluorobenzenesulfonimide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-fluoro-N,N-dimethyl-2-[3-[1-(1,3-thiazol-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs, particularly for conditions where modulation of specific molecular pathways is required.

    Industrial Applications: The compound’s unique properties make it suitable for use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 5-fluoro-N,N-dimethyl-2-[3-[1-(1,3-thiazol-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-[3-[1-(1,3-thiazol-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine: Lacks the N,N-dimethyl group, which may affect its biological activity and pharmacokinetic properties.

    N,N-dimethyl-2-[3-[1-(1,3-thiazol-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine: Lacks the fluorine atom, which may influence its reactivity and interaction with molecular targets.

    5-chloro-N,N-dimethyl-2-[3-[1-(1,3-thiazol-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine: Substitutes chlorine for fluorine, potentially altering its chemical and biological properties.

Uniqueness

The presence of the fluorine atom and the N,N-dimethyl group in 5-fluoro-N,N-dimethyl-2-[3-[1-(1,3-thiazol-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine imparts unique chemical and biological properties. These features may enhance its stability, reactivity, and interaction with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-fluoro-N,N-dimethyl-2-[3-[1-(1,3-thiazol-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6S/c1-25(2)19-15(20)11-22-18(23-19)14-5-3-4-13(10-14)16-6-8-26(24-16)12-17-21-7-9-27-17/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEINWRDSBWLUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1F)C2=CC=CC(=C2)C3=NN(C=C3)CC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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